molecular formula C12H14N2O2S B6503768 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide CAS No. 1396794-51-6

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

Cat. No. B6503768
CAS RN: 1396794-51-6
M. Wt: 250.32 g/mol
InChI Key: JZQMEEWYDPDBGG-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide, more commonly known as thiophene-2-carboxamide (T2C), is a heterocyclic compound with a wide range of applications in fields such as biochemistry, drug design, and medicinal chemistry. T2C has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide has been studied extensively in recent years due to its unique properties and potential applications. This compound has been used as a model compound for studying enzyme-catalyzed reactions, as well as for designing new drugs and drug delivery systems. In addition, this compound has been used as a substrate for studying the mechanism of action of enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase. This compound has also been used in the synthesis of various heterocyclic compounds, such as thiophene-2-carbamates and thiophene-2-carboxamides.

Advantages and Limitations for Lab Experiments

The use of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a relatively new compound, and its full range of biochemical and physiological effects is still not completely understood. In addition, this compound is unstable and can degrade over time.

Future Directions

The potential future directions of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide research include: further investigation of the biochemical and physiological effects of this compound; development of new and improved synthesis methods; development of new and improved drug delivery systems; and investigation of the potential use of this compound in medical and pharmaceutical applications. In addition, further research into the mechanism of action of this compound could lead to the development of new and improved inhibitors of enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase.

Synthesis Methods

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide can be synthesized by several methods, including the Biginelli reaction, the Ugi four-component reaction, and the Ugi three-component reaction. The Biginelli reaction involves the condensation of an aldehyde, an acid, and an ethyl acetoacetate in the presence of an acid catalyst. The Ugi four-component reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an aryl halide in the presence of an acid catalyst. The Ugi three-component reaction involves the condensation of an aldehyde, an amine, and an isocyanide in the presence of an acid catalyst.

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-11-6-8(7-14(11)9-3-4-9)13-12(16)10-2-1-5-17-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQMEEWYDPDBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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